molecular formula C18H12Cl2N4O B2991868 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477889-33-1

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2991868
CAS No.: 477889-33-1
M. Wt: 371.22
InChI Key: FIDDWTJPJIJUNF-UHFFFAOYSA-N
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Description

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H12Cl2N4O and its molecular weight is 371.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine are tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. For instance, it can bind to tubulin, inhibiting its polymerization and thus disrupting the formation of the mitotic spindle, which is essential for cell division . It can also inhibit LSD1, a histone demethylase, thereby affecting gene expression . Furthermore, it can inhibit CDK2, a cyclin-dependent kinase, thereby disrupting the cell cycle .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the mitosis phase . By inhibiting LSD1, it alters the methylation status of histones, affecting the transcription of various genes . By inhibiting CDK2, it disrupts the progression of the cell cycle, particularly the transition from G1 phase to S phase .

Pharmacokinetics

Given its molecular weight of 28113 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in the inhibition of cell division, alteration of gene expression, and disruption of the cell cycle . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . The presence of other drugs can also affect its metabolism and excretion, potentially leading to drug-drug interactions .

Properties

IUPAC Name

7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O/c19-14-4-1-13(16(20)9-14)10-25-15-5-2-12(3-6-15)17-7-8-21-18-22-11-23-24(17)18/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDDWTJPJIJUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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